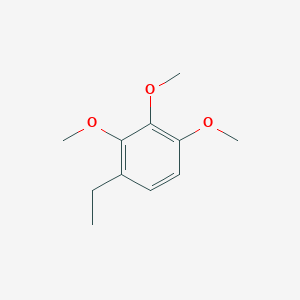![molecular formula C36H29NO5 B14146543 2'-(2-ethoxyphenyl)-1'-[(4-methoxyphenyl)carbonyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione CAS No. 1217833-78-7](/img/structure/B14146543.png)
2'-(2-ethoxyphenyl)-1'-[(4-methoxyphenyl)carbonyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-(2-Ethoxyphenyl)-1’,2’-dihydro-1’-(4-methoxybenzoyl)spiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione is a complex organic compound characterized by its spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The unique arrangement of its molecular structure imparts specific chemical properties that make it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(2-Ethoxyphenyl)-1’,2’-dihydro-1’-(4-methoxybenzoyl)spiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is favored for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this spirocyclic compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reaction. The scalability of the Suzuki–Miyaura coupling reaction makes it a viable option for industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2’-(2-Ethoxyphenyl)-1’,2’-dihydro-1’-(4-methoxybenzoyl)spiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves replacing one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pressures to ensure the reaction proceeds efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Applications De Recherche Scientifique
2’-(2-Ethoxyphenyl)-1’,2’-dihydro-1’-(4-methoxybenzoyl)spiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione has several scientific research applications:
Chemistry: It is used as a model compound for studying spirocyclic structures and their reactivity.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: It is explored for its potential use in drug discovery and development, particularly for its ability to interact with specific biological targets.
Mécanisme D'action
The mechanism of action of 2’-(2-Ethoxyphenyl)-1’,2’-dihydro-1’-(4-methoxybenzoyl)spiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione involves its interaction with molecular targets and pathways within biological systems. The spirocyclic structure allows it to fit into specific binding sites, influencing biological processes. The exact molecular targets and pathways can vary depending on the specific application, but they often involve interactions with enzymes or receptors that play a role in disease processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[2H-1-benzopyran-2,2’-[2H]indole]: This compound shares a similar spirocyclic structure but differs in its specific functional groups.
1’,3’-Dihydro-spiro(imidazolidine-4,2’-(2H)indene)-2,5-dione: Another spirocyclic compound with different substituents, used in various chemical applications.
Uniqueness
What sets 2’-(2-Ethoxyphenyl)-1’,2’-dihydro-1’-(4-methoxybenzoyl)spiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione apart is its specific combination of functional groups and the resulting chemical properties. This unique structure allows it to participate in a variety of chemical reactions and makes it suitable for diverse scientific applications.
Propriétés
Numéro CAS |
1217833-78-7 |
|---|---|
Formule moléculaire |
C36H29NO5 |
Poids moléculaire |
555.6 g/mol |
Nom IUPAC |
2-(2-ethoxyphenyl)-1-(4-methoxybenzoyl)spiro[2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,2'-indene]-1',3'-dione |
InChI |
InChI=1S/C36H29NO5/c1-3-42-29-15-9-7-13-27(29)31-32(33(38)23-16-19-24(41-2)20-17-23)37-28-14-8-4-10-22(28)18-21-30(37)36(31)34(39)25-11-5-6-12-26(25)35(36)40/h4-21,30-32H,3H2,1-2H3 |
Clé InChI |
ZXBKDJIBTDEEBP-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1C2C(N3C(C24C(=O)C5=CC=CC=C5C4=O)C=CC6=CC=CC=C63)C(=O)C7=CC=C(C=C7)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(5-fluoro-1H-indol-2-yl)methanone](/img/structure/B14146482.png)


![1-[(4-Methylpiperidin-1-yl)methyl]benzo[f]chromen-3-one](/img/structure/B14146501.png)
![5-(3-methoxyphenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14146508.png)



![N-methyl-2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]acetamide](/img/structure/B14146535.png)



